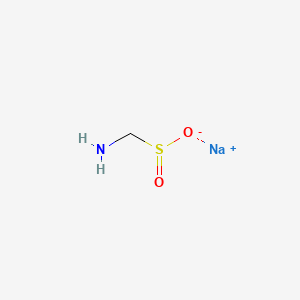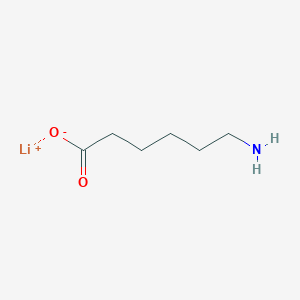
Kalium(4-(tert-Butyl)phenyl)trifluoroborat
Übersicht
Beschreibung
Potassium 4-tert-butylphenyltrifluoroborate is a useful research compound. Its molecular formula is C10H13BF3K and its molecular weight is 240.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium 4-tert-butylphenyltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 4-tert-butylphenyltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kalium(4-(tert-Butyl)phenyl)trifluoroborat: Eine umfassende Analyse
This compound ist ein spezialisiertes Organoboran-Reagenz, das gegenüber seinen Boronsäure- und Ester-Gegenstücken mehrere Vorteile bietet. Insbesondere ist es in Gegenwart von Feuchtigkeit und Luft stabil und kann starken oxidativen Bedingungen standhalten . Dies macht es zu einer unschätzbaren Verbindung in verschiedenen wissenschaftlichen Forschungsanwendungen. Im Folgenden werden sechs einzigartige Anwendungen dieser Verbindung vorgestellt, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.
Kreuzkupplungsreaktionen: Diese Verbindung dient als Baustein in Kreuzkupplungsreaktionen, die grundlegende Prozesse bei der Synthese komplexer organischer Verbindungen darstellen. Seine Stabilität und Reaktivität machen es zu einem idealen Kandidaten für diese Reaktionen, die in der pharmazeutischen Forschung und Entwicklung eine Schlüsselrolle spielen.
Materialwissenschaft: In der Materialwissenschaft ermöglicht die Robustheit der Verbindung unter oxidativen Bedingungen ihre Verwendung bei der Synthese neuer Materialien, darunter Polymere und Nanomaterialien, die eine präzise molekulare Konstruktion erfordern.
Katalyse: This compound kann aufgrund seiner chemischen Eigenschaften als Katalysator oder Bestandteil katalytischer Systeme fungieren. Es kann verwendet werden, um chemische Reaktionen in der Forschung zu beschleunigen, die sich auf die Entwicklung effizienterer industrieller Prozesse konzentriert.
Molekularbiologie: Die Stabilität der Verbindung macht sie für den Einsatz in molekularbiologischen Anwendungen geeignet, bei denen kontrollierte Reaktionen erforderlich sind, wie z. B. bei der Untersuchung der Genexpression oder Protein-Protein-Wechselwirkungen.
Analytische Chemie: In der analytischen Chemie könnte diese Verbindung aufgrund ihrer Reinheit und Stabilität als Standard oder Reagenz verwendet werden, um bei der genauen Messung chemischer Substanzen zu helfen.
Umweltwissenschaften: Seine Beständigkeit gegen Abbau könnte this compound nützlich in der Forschung in den Umweltwissenschaften machen, insbesondere in Studien, die Boden- oder Wasserproben betreffen, die reaktive Spezies enthalten.
Jede der genannten Anwendungen nutzt die einzigartigen chemischen Eigenschaften von this compound, was seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung demonstriert.
Wirkmechanismus
Target of Action
Potassium (4-(tert-butyl)phenyl)trifluoroborate, also known as Potassium 4-tert-butylphenyltrifluoroborate, is a special class of organoboron reagents . It primarily targets aryl bromides , which are organic compounds that contain a bromine atom attached to an aromatic ring.
Mode of Action
The compound interacts with its targets through a borylation reaction . This reaction involves the conversion of aryl bromides to arylboronic acids directly under mild conditions . The functional group tolerance of this reaction is considerably high , suggesting that the compound can interact with a wide range of aryl bromides.
Biochemical Pathways
The primary biochemical pathway affected by Potassium (4-(tert-butyl)phenyl)trifluoroborate is the borylation of aryl bromides . This pathway leads to the formation of arylboronic acids, which are important intermediates in organic synthesis. The downstream effects of this pathway include the synthesis of various organic compounds, depending on the specific arylboronic acids produced.
Pharmacokinetics
It is known that the compound is stable under both moisture and air , suggesting that it may have good bioavailability
Result of Action
The primary result of the action of Potassium (4-(tert-butyl)phenyl)trifluoroborate is the formation of arylboronic acids from aryl bromides . These acids are versatile intermediates in organic synthesis, enabling the production of a wide range of organic compounds.
Action Environment
The action of Potassium (4-(tert-butyl)phenyl)trifluoroborate is influenced by environmental factors. The compound is remarkably compliant with strong oxidative conditions , suggesting that it can function effectively in various chemical environments. Additionally, it is stable under both moisture and air , indicating that it can maintain its efficacy and stability in diverse environmental conditions.
Biochemische Analyse
Biochemical Properties
Potassium 4-tert-butylphenyltrifluoroborate plays a significant role in biochemical reactions, especially in the context of organic synthesis. It acts as a boronic acid surrogate, providing greater stability and reduced sensitivity to water compared to boronic acids . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . The nature of these interactions involves the coordination of the boron atom with the active sites of enzymes, enhancing the efficiency of the catalytic process.
Cellular Effects
Potassium 4-tert-butylphenyltrifluoroborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Potassium 4-tert-butylphenyltrifluoroborate involves its binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and subsequent cellular responses. The compound’s trifluoroborate group also contributes to its unique reactivity and stability in biochemical environments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 4-tert-butylphenyltrifluoroborate can change over time due to its stability and degradation properties. The compound is known to be stable under ambient conditions, but prolonged exposure to moisture and air can lead to gradual degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, with minimal degradation observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Potassium 4-tert-butylphenyltrifluoroborate vary with different dosages in animal models. At lower doses, the compound has been found to enhance cellular function and metabolic activity . At higher doses, it can exhibit toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating a narrow therapeutic window for its use in biochemical applications.
Metabolic Pathways
Potassium 4-tert-butylphenyltrifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. This interaction can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, Potassium 4-tert-butylphenyltrifluoroborate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability.
Subcellular Localization
Potassium 4-tert-butylphenyltrifluoroborate exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in biochemical reactions and cellular processes.
Eigenschaften
IUPAC Name |
potassium;(4-tert-butylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOMNZPBPIWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635622 | |
| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423118-47-2 | |
| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)







